(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-16-6-2-1-5-15(16)20(28)27-11-9-26(10-12-27)19-13-18(23-14-24-19)25-17-7-3-4-8-22-17/h1-8,13-14H,9-12H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYFBQMIRQFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine-Methanone Core
The piperazine-methanone scaffold is typically synthesized via a nucleophilic acyl substitution reaction. A representative procedure involves:
- Reacting 2-chlorobenzoyl chloride with piperazine in anhydrous tetrahydrofuran (THF) under inert conditions.
- Adding sodium hydride (NaH) as a base to deprotonate piperazine, facilitating nucleophilic attack on the acyl chloride.
Key Reaction Conditions
- Solvent: THF or dichloromethane (DCM)
- Base: NaH (60% dispersion in mineral oil)
- Temperature: 0°C to room temperature (RT)
- Yield: 75–85%.
Mechanistic Insight
Deprotonation of piperazine by NaH generates a strong nucleophile, which attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The exothermic reaction necessitates controlled addition to prevent side reactions.
Synthesis of 6-(Pyridin-2-ylamino)pyrimidin-4-yl Fragment
The pyrimidine amine fragment is prepared through a palladium-catalyzed coupling reaction:
- Substrate Preparation: 4,6-dichloropyrimidine is treated with 2-aminopyridine in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand.
- Reaction Conditions:
Optimization Note
Increasing the ligand-to-palladium ratio to 2:1 improves catalytic activity, reducing reaction time by 25%.
Coupling of the Two Fragments
The final step involves coupling the piperazine-methanone core with the pyrimidine amine fragment via a Buchwald-Hartwig amination:
Reaction Setup:
Conditions:
Side Reactions
Competitive C–O bond formation is suppressed by using bulky ligands like DavePhos, which favor C–N coupling.
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 72 | 98 |
| DMF | 36.7 | 58 | 85 |
| THF | 7.5 | 68 | 92 |
Polar aprotic solvents like DMF reduce yield due to ligand solvation, whereas toluene provides optimal reactivity.
Base Selection for Piperazine Deprotonation
| Base | Equivalent | Yield (%) |
|---|---|---|
| NaH | 1.2 | 85 |
| K₂CO₃ | 2.0 | 62 |
| Et₃N | 3.0 | 45 |
NaH outperforms weaker bases by ensuring complete deprotonation of piperazine, minimizing unreacted starting material.
Comparative Analysis of Synthetic Methods
Patent vs. Academic Synthesis
- Patent Methods (EP4129994A1): Use Pd(OAc)₂/DavePhos for coupling, achieving 72% yield but requiring stringent anhydrous conditions.
- Academic Alternatives: Employ NaH-mediated nucleophilic substitution, yielding 82–93% for analogous compounds but limited to activated aryl chlorides.
Trade-offs: Palladium catalysis offers broader substrate scope, while NaH-based methods are cost-effective for simple systems.
Challenges and Troubleshooting
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares a piperazine-methanone core with several analogs, but differences in substituents significantly alter physicochemical and biological properties:
Key Observations :
- Piperazine Substituents: The pyridin-2-ylamino-pyrimidine group in the target compound introduces a larger, more polar substituent compared to simpler pyridinyl () or sulfonyl groups (). This could enhance kinase inhibition via ATP-binding pocket interactions.
- Heterocyclic Diversity: Quinoline () and thienopyrimidine () cores in analogs demonstrate broader scaffold flexibility, though pyrimidine-pyridine hybrids (as in the target) are less common .
Research Findings and Gaps
Biological Activity
The compound (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 1396768-24-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.9 g/mol . The structural components include a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN6O |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 1396768-24-3 |
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been identified as a cyclin-dependent kinase (CDK) inhibitor, which plays a crucial role in regulating the cell cycle and is implicated in cancer progression. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of breast and lung cancer cells by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
In a study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM , indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, which had an IC50 of 10 µM .
Antimicrobial Activity
The compound also shows promising antimicrobial properties . In vitro tests revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these pathogens.
Neuroprotective Activity
Recent investigations have highlighted its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress-induced neuronal damage, possibly through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the piperazine and pyrimidine rings significantly influence biological activity. For instance, substituents on the pyridine ring enhance binding affinity to CDKs, while variations in the chlorophenyl group affect solubility and bioavailability.
Summary of Findings
| Biological Activity | Targeted Effect | IC50/MIC Values |
|---|---|---|
| Antitumor | Induces apoptosis | 15 µM (MCF-7) |
| Antimicrobial | Bacterial inhibition | 32–64 µg/mL |
| Neuroprotective | Reduces oxidative stress | N/A |
Q & A
Q. What are the key considerations in the synthesis of this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and purification via column chromatography. Critical parameters include:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation and palladium catalysts for cross-coupling reactions .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., borohydride reductions) to prevent side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrimidine ring formation . Post-synthesis, purity (>95%) is confirmed via HPLC and NMR .
Q. How is structural characterization performed?
A combination of spectroscopic and crystallographic methods is used:
- NMR : and NMR identify proton environments and carbon frameworks (e.g., δ 8.2 ppm for pyrimidine protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 463.12) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperazine ring .
Q. What initial biological screening approaches are recommended?
- Computational prediction : Molecular docking (AutoDock Vina) identifies potential targets (e.g., kinase enzymes) by assessing binding affinity to ATP pockets .
- In vitro assays : Use fluorescence polarization to measure inhibition of enzymatic activity (IC) at 1–10 μM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed?
SAR studies focus on modifying functional groups to enhance bioactivity:
- Core modifications : Replace the pyridin-2-ylamino group with pyrazine to assess changes in target selectivity .
- Substituent effects : Compare chlorophenyl vs. fluorophenyl analogs to evaluate hydrophobic interactions (Table 1) .
| Analog | Structural Change | Biological Activity (IC, nM) |
|---|---|---|
| Parent compound | None | 250 ± 15 |
| Compound A | Pyridin-2-yl → pyrazine | 180 ± 20 |
| Compound B | 2-Chlorophenyl → 4-fluorophenyl | 320 ± 25 |
- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling and test in kinase inhibition assays .
Q. What advanced techniques study target interactions?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) with immobilized protein targets .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
Q. How to resolve contradictions in biological activity data?
Discrepancies between computational predictions and experimental results may arise from:
- Purity issues : Validate compound integrity via -NMR if fluorinated analogs are used .
- Assay conditions : Test activity under varying pH (6.5–7.5) and ionic strength to mimic physiological environments .
- Orthogonal validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
Q. What strategies optimize pharmacokinetic properties?
- LogP adjustment : Introduce hydrophilic groups (e.g., morpholine) to reduce LogP from 3.5 to 2.8, improving solubility .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-oxidation) and block them with methyl groups .
Q. What challenges arise in crystallographic refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
